2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline
Description
2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline is a fluorinated quinoline derivative featuring a sulfur-linked 4-fluorophenyl substituent at the 2-position and a phenyl group at the 3-position of the quinoline core. Quinoline-based compounds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The fluorine atom in the 4-fluorophenyl group enhances electronic properties and metabolic stability, making it a critical functional group in drug design .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-3-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVQPXZFJFEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions. For example, 4-fluorothiophenol can be reacted with a suitable quinoline derivative under basic conditions to form the desired product.
Final Coupling Step: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
Quinoline derivatives, including 2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline, are known for their broad spectrum of biological activities:
- Antiviral Properties : Quinoline compounds have been identified as potential antiviral agents against various viral strains, including HIV and Zika virus. Their mechanism often involves interference with viral replication processes, making them valuable in developing new antiviral drugs .
- Anticancer Activity : Studies have shown that quinoline derivatives exhibit significant anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
- Antibacterial and Antifungal Effects : The compound has also demonstrated antibacterial and antifungal activities. Its efficacy against resistant bacterial strains makes it a candidate for further investigation in antibiotic development .
Synthetic Methodologies
The synthesis of this compound typically involves several established methods:
- Skraup Synthesis : This method is widely used for synthesizing quinoline derivatives. It involves the condensation of aniline with a suitable aldehyde or ketone in the presence of an oxidizing agent .
- Rh(III)-Catalyzed Reactions : Recent advancements have introduced Rh(III)-catalyzed reactions that allow for the efficient synthesis of functionalized quinolines. These methods are noted for their high yields and selectivity, reducing the formation of side products .
Therapeutic Potential
Given its biological activities, this compound has potential therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Antiviral | Development of drugs targeting HIV, Zika virus |
| Anticancer | Formulation of novel anticancer agents |
| Antibacterial | Creation of new antibiotics against resistant strains |
| Antifungal | Development of antifungal treatments |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of quinoline derivatives in various therapeutic contexts:
- A study published in Molecules demonstrated that quinoline derivatives could effectively inhibit the replication of HIV by targeting specific enzymes involved in the viral life cycle. The study emphasized the need for further exploration into structural modifications to enhance efficacy and reduce toxicity .
- Research published in Pharmaceuticals indicated that certain quinoline compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Research Findings
Electronic Effects : Fluorine substituents reduce metabolic degradation compared to chlorine or methoxy groups, enhancing in vivo stability .
Enzyme Inhibition: Sulfanyl-linked quinolines with electron-withdrawing groups (e.g., -F, -Cl) show superior α-glucosidase and lipoxygenase (LOX) inhibition compared to electron-donating groups (-OCH₃) .
Synthetic Accessibility : Sulfanyl derivatives are typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, achieving yields >60% .
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a fluorophenyl group and a sulfanyl moiety. Its chemical structure can be represented as follows:
Chemical Structure
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating notable inhibitory effects.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
| Bacillus subtilis | 0.6 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| COLO205 (Colorectal) | 0.32 |
| H460 (Lung) | 0.89 |
| Hep3B (Liver) | 1.10 |
The biological activity of the compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting cancer cell metabolism.
- Receptor Modulation : It may also modulate receptor activity that is crucial for cell signaling pathways associated with growth and survival.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity, improving membrane permeability.
- Sulfanyl Moiety : This functional group is known to participate in various biochemical interactions, potentially increasing the compound's reactivity towards biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activities of related quinoline derivatives:
- Antimicrobial Evaluation : A study highlighted that derivatives with similar structures exhibited enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : Research showed that certain quinoline derivatives induced apoptosis in cancer cells, leading to cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
